molecular formula C12H10O6 B081724 6-Ethyl-2,3,7-trihydroxyjuglone CAS No. 13378-99-9

6-Ethyl-2,3,7-trihydroxyjuglone

Cat. No. B081724
CAS RN: 13378-99-9
M. Wt: 250.2 g/mol
InChI Key: LZPOHOLJSVDDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2,3,7-trihydroxyjuglone, also known as Lawsone, is a natural dye extracted from the leaves of the henna plant (Lawsonia inermis). It has been used for centuries in various cultures for body art, hair dye, and textile dyeing. In recent years, researchers have become interested in the potential scientific applications of Lawsone due to its unique chemical properties.

Scientific Research Applications

Antimicrobial Properties

6-Ethyl-2,3,7-trihydroxyjuglone exhibits significant antimicrobial properties. A study found related compounds from the aquatic fungus Delitschia corticola, which showed antimicrobial activities against various bacteria and fungi. This suggests the potential use of this compound in the development of new antimicrobial agents (Sun et al., 2011).

Molecular Synthesis and Characterization

In the field of molecular synthesis, various derivatives and analogues of this compound have been synthesized and characterized. These studies provide insights into the structural features and potential applications of such compounds in various scientific fields, such as materials science and biochemistry (Zhu et al., 2003), (Patil et al., 2014).

Degradation and Metabolism Studies

Studies on Echinochrome A, a compound closely related to this compound, have provided detailed information on its oxidative degradation products. This research is crucial for understanding the stability and potential therapeutic applications of these compounds (Mishchenko et al., 2020).

Cancer Research

Several studies have explored the potential of derivatives of this compound in cancer research. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives and their subsequent antimicrobial analysis, enzyme assay, docking study, and toxicity study provide a foundation for potential applications in cancer treatment (Tiwari et al., 2018).

Pharmacokinetics and Metabolism

Research on bile acid analogs, including compounds structurally related to this compound, has illuminated their physicochemical properties, pharmacokinetics, and metabolism. This is particularly relevant for understanding how these compounds could be used therapeutically (Roda et al., 2014).

Bioorganic Chemistry and Medicinal Applications

Further applications in bioorganic chemistry and medicinal research are indicated by studies on various synthetic derivatives and analogues of this compound. These compounds are investigated for their potential as anti-inflammatory, antihypertensive, and cytotoxic agents, suggesting diverse therapeutic applications (Chikhale et al., 2009), (Yang et al., 2015).

properties

CAS RN

13378-99-9

Molecular Formula

C12H10O6

Molecular Weight

250.2 g/mol

IUPAC Name

6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3

InChI Key

LZPOHOLJSVDDBR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O

SMILES

CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O

Canonical SMILES

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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